molecular formula C16H18F3N3O2S B2437127 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 2034418-07-8

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2437127
CAS No.: 2034418-07-8
M. Wt: 373.39
InChI Key: GBAMJQCKGVPUCM-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a trifluoromethylphenyl sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the trifluoromethylphenyl sulfonyl group. Common reagents used in these reactions include pyrazole derivatives, piperidine, and trifluoromethylphenyl sulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, piperidine derivatives, and trifluoromethylphenyl sulfonyl compounds. Examples include:

  • 4-(1-methyl-1H-pyrazol-3-yl)-1-phenylpiperidine
  • 4-(1-methyl-1H-pyrazol-3-yl)-1-(2-chlorophenyl)sulfonylpiperidine

Uniqueness

What sets 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-21-9-8-14(20-21)12-6-10-22(11-7-12)25(23,24)15-5-3-2-4-13(15)16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAMJQCKGVPUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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